molecular formula C19H23N3O3 B2517236 1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one CAS No. 2034481-09-7

1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one

Cat. No.: B2517236
CAS No.: 2034481-09-7
M. Wt: 341.411
InChI Key: QFHPBNMESVOQAH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one typically involves multi-step organic reactions. Common starting materials might include 6-methoxypyrazine, piperidine, and benzaldehyde derivatives. The process often involves:

  • Condensation Reactions: : Combining 6-methoxypyrazine with piperidine under controlled temperature and pressure conditions to form an intermediate product.

  • Nucleophilic Substitution: : Introducing the phenylpropanone moiety to the intermediate under basic or acidic conditions.

  • Purification: : Using techniques like recrystallization, chromatography, or distillation to purify the final product.

Industrial Production Methods

Scaling up the production might involve:

  • Batch Processing: : Optimizing conditions in reactors to produce larger quantities.

  • Continuous Flow Chemistry: : Streamlining the synthesis process to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one can undergo various chemical reactions, including:

  • Oxidation: : Introducing oxidizing agents to convert the compound into different oxidation states.

  • Reduction: : Using reducing agents to modify the structure, potentially leading to new derivatives.

  • Substitution: : Reacting with nucleophiles or electrophiles to replace specific atoms or groups in the compound.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄) in acidic or neutral media.

  • Reduction: : Lithium aluminum hydride (LiAlH₄) or hydrogenation over palladium (Pd) catalysts.

  • Substitution: : Halogens, nitrates, and other electrophilic agents under controlled temperatures.

Major Products

  • Oxidation Products: : Possible formation of carboxylic acids or ketones.

  • Reduction Products: : Formation of alcohols or hydrocarbons.

  • Substitution Products: : Derivatives with varying functional groups depending on the substituent introduced.

Scientific Research Applications

1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one has diverse research applications, including:

  • Chemistry: : Studying reaction mechanisms, synthesis of novel compounds, and catalytic properties.

  • Biology: : Investigating interactions with biological molecules and potential therapeutic effects.

  • Medicine: : Exploring pharmacological activities and drug development prospects.

  • Industry: : Utilizing its chemical properties for materials science, including the development of novel materials.

Mechanism of Action

The compound's mechanism of action can be understood by:

  • Molecular Targets: : It might interact with specific enzymes, receptors, or nucleic acids.

  • Pathways Involved: : Participating in metabolic or signaling pathways, influencing biological processes.

Comparison with Similar Compounds

When compared with structurally similar compounds, such as:

  • 1-(3-((6-Chloropyrazin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one

  • 1-(3-((6-Methoxyphenyl)oxy)piperidin-1-yl)-3-phenylpropan-1-one

1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one: stands out due to its unique combination of a pyrazine ring with methoxy substitution, piperidine ring, and phenylpropanone moiety. This unique structure might offer distinctive chemical reactivity and biological interactions.

Unique Characteristics

  • Pyrazine Ring: : Offering a distinct interaction profile.

  • Methoxy Substitution: : Influencing solubility and reactivity.

  • Piperidine Ring: : Providing structural stability and flexibility.

Feel free to ask more about any specific aspect or other compounds!

Properties

IUPAC Name

1-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-24-17-12-20-13-18(21-17)25-16-8-5-11-22(14-16)19(23)10-9-15-6-3-2-4-7-15/h2-4,6-7,12-13,16H,5,8-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHPBNMESVOQAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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